Cas no 116424-70-5 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-)

116424-70-5 structure
Product name:6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Chemical and Physical Properties
Names and Identifiers
-
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-
- Fargesone B
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7a
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-,(2S,3R,3aR,7R,7aS)- (9CI)
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-,[2S-(2a,3b,3ab,7a,7ab)]-
- [ "" ]
- HY-N3892
- DTXSID401103495
- 116424-70-5
- (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone
- 6(2H)-Benzofuranone, 2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-, (2S,3R,3aR,7R,7aS)-
- SCHEMBL18838062
- CS-0024413
- (2S,3R,3aR,7R,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
- AKOS040761727
- F92903
- DA-63374
-
- Inchi: InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14+,19+,20+,21+/m1/s1
- InChI Key: COELSLLVNMRXHB-KILKQMEOSA-N
- SMILES: O1[C@H](C2=CC=C3C(=C2)OCO3)[C@@H](C)[C@@]2(C(=CC([C@H](CC=C)[C@H]12)=O)OC)OC
Computed Properties
- Exact Mass: 372.15700
- Monoisotopic Mass: 372.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.2A^2
- XLogP3: 2.4
Experimental Properties
- Color/Form: Oil
- Density: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 508.0±50.0 °C at 760 mmHg
- Flash Point: 222.0±30.2 °C
- Solubility: Insuluble (4.1E-3 g/L) (25 ºC),
- PSA: 63.22000
- LogP: 3.18180
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4051-5 mg |
Fargesone B |
116424-70-5 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
A2B Chem LLC | AA15980-5mg |
Fargesone B |
116424-70-5 | 98.0% | 5mg |
$635.00 | 2024-04-20 | |
TargetMol Chemicals | TN4051-1 mL * 10 mM (in DMSO) |
Fargesone B |
116424-70-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
TargetMol Chemicals | TN4051-5mg |
Fargesone B |
116424-70-5 | 5mg |
¥ 3560 | 2024-07-20 | ||
TargetMol Chemicals | TN4051-1 ml * 10 mm |
Fargesone B |
116424-70-5 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F84620-5mg |
Fargesone B |
116424-70-5 | ,HPLC≥98% | 5mg |
¥5120.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4051-1 mg |
Fargesone B |
116424-70-5 | 1mg |
¥2595.00 | 2022-04-26 |
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Related Literature
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
116424-70-5 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-) Related Products
- 116424-69-2(6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-)
- 1461714-64-6(3-bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid)
- 2137473-14-2(Butanoic acid, 2-amino-4-[(3-methoxypropyl)amino]-, methyl ester)
- 178622-38-3(N-Dihydrocinnamoylaminocaproic Acid)
- 32974-92-8(2-Acetyl-3-ethylpyrazine)
- 2011777-01-6(DBCO-NHCO-PEG12-maleimide)
- 1192814-53-1(6-(3-CHLOROPHENYL)PYRIMIDIN-4-AMINE)
- 1702802-17-2(1-ethoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid)
- 812641-37-5(N'-(2,3-dimethylphenyl)-N-2-(1H-indol-3-yl)ethylethanediamide)
- 1190312-08-3(3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde)
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
